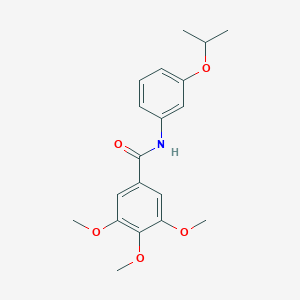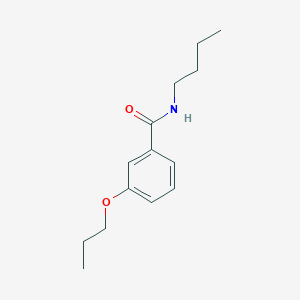![molecular formula C21H17NO4 B268313 2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268313.png)
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid, commonly known as Boc-3-OBn-Aniline, is a chemical compound used in scientific research. It is a derivative of benzoic acid and is used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Boc-3-OBn-Aniline is not fully understood. However, it is believed that the compound interacts with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Boc-3-OBn-Aniline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteases and kinases. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Boc-3-OBn-Aniline in lab experiments is its versatility. The compound can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in medicinal chemistry research. However, one of the limitations of using Boc-3-OBn-Aniline is its potential toxicity. The compound should be handled with care and proper safety precautions should be taken.
Direcciones Futuras
There are several future directions for research involving Boc-3-OBn-Aniline. One area of research is the development of new drugs and pharmaceuticals based on the compound. Another area of research is the study of the compound's mechanism of action and its interactions with specific enzymes and receptors in the body. Additionally, research can be conducted on the potential toxicity of Boc-3-OBn-Aniline and ways to mitigate any harmful effects.
Conclusion:
Boc-3-OBn-Aniline is a versatile compound used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and pharmaceuticals.
Métodos De Síntesis
Boc-3-OBn-Aniline can be synthesized through a multi-step process. The first step involves the reaction of 3-benzyloxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Boc-3-OBn-Aniline. The compound can be further purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Boc-3-OBn-Aniline is used as a building block in the synthesis of various organic compounds, including peptides and amino acids. It is also used in the development of new drugs and pharmaceuticals. The compound is commonly used in medicinal chemistry research to study the structure-activity relationship of various compounds.
Propiedades
Nombre del producto |
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid |
|---|---|
Fórmula molecular |
C21H17NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-[(3-phenylmethoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H17NO4/c23-20(18-11-4-5-12-19(18)21(24)25)22-16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23)(H,24,25) |
Clave InChI |
NBLUHAVWSGZTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)

![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)
![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)